hCA IX and hCA XII Inhibitory Potency: Direct Head-to-Head Comparison of hCAIX/XII-IN-2 (6a) vs. hCAIX/XII-IN-3 (6q) from Thacker et al. 2020
In the same study employing a stopped-flow CO₂ hydration assay, compound 6a (R = H) showed Ki values of 30.0 nM for hCA IX and 3.6 nM for hCA XII, whereas compound 6q (R = 4-CF₃) showed Ki values of 66.2 nM for hCA IX and 4.4 nM for hCA XII [1]. The presence of a simple phenyl substituent (6a) thus provides a 2.2-fold improvement in hCA IX inhibition and a 1.2-fold improvement in hCA XII inhibition compared to the 4-trifluoromethylphenyl analog (6q), demonstrating that the electron-withdrawing group is detrimental to target binding.
| Evidence Dimension | Ki (nM) for hCA IX and hCA XII |
|---|---|
| Target Compound Data | 6a: hCA IX Ki = 30.0 nM, hCA XII Ki = 3.6 nM, hCA I/II Ki > 10,000 nM |
| Comparator Or Baseline | 6q: hCA IX Ki = 66.2 nM, hCA XII Ki = 4.4 nM, hCA I/II Ki > 10,000 nM |
| Quantified Difference | 2.2-fold more potent at hCA IX; 1.2-fold more potent at hCA XII |
| Conditions | Stopped-flow CO₂ hydration method, 20 mM HEPES buffer (pH 7.5), 20°C; recombinant hCA isoforms I, II, IX, and XII |
Why This Matters
Procurement of 6a over 6q is justified when superior hCA IX inhibition is the primary screening objective, as the 2.2-fold difference can determine hit-to-lead progression in a medicinal chemistry program.
- [1] Thacker PS, Angeli A, Argulwar OS, Tiwari PL, Arifuddin M, Supuran CT. Design, synthesis and biological evaluation of coumarin linked 1,2,4-oxadiazoles as selective carbonic anhydrase IX and XII inhibitors. Bioorg Chem. 2020;98:103739. View Source
